molecular formula C14H13N3O5 B2716890 3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid CAS No. 685117-25-3

3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid

Cat. No.: B2716890
CAS No.: 685117-25-3
M. Wt: 303.274
InChI Key: OFZODGUNISMZAK-UHFFFAOYSA-N
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Description

3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C14H13N3O5 It is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a carbamoyl group attached to a 3,4-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid typically involves the reaction of 3,4-dimethoxyaniline with pyrazine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then subjected to further purification steps, including recrystallization, to obtain the final product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The compound can also disrupt bacterial cell wall synthesis, exhibiting antimicrobial properties. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,4-Dimethoxyphenyl)carbamoyl)pyrazine-2-carboxylic acid
  • 3-((3,4-Dimethoxyphenyl)carbamoyl)quinoxaline-2-carboxylic acid
  • 3-((3,4-Dimethoxyphenyl)carbamoyl)pyridine-2-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-21-9-4-3-8(7-10(9)22-2)17-13(18)11-12(14(19)20)16-6-5-15-11/h3-7H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZODGUNISMZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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